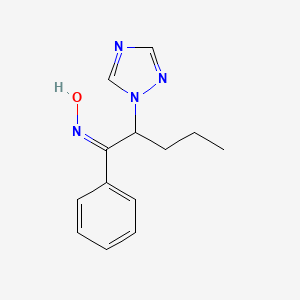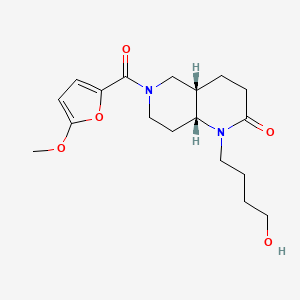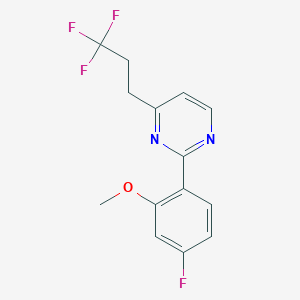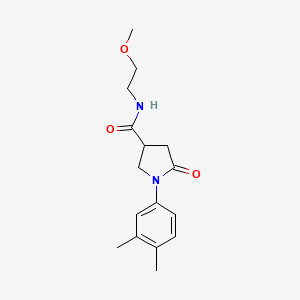![molecular formula C15H17F5N2 B5297854 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5297854.png)
7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride, also known as PFBD, is a chemical compound that has been of interest to researchers due to its unique properties. PFBD is a spirocyclic compound that contains a diazaspiro ring and a pentafluorobenzyl group. The compound has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride acts as a ligand for certain receptors in the brain, including the sigma-1 receptor. The compound has been shown to modulate the activity of these receptors, which can have effects on various physiological processes. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects
This compound has been shown to have various effects on biochemical and physiological processes. The compound has been shown to modulate calcium signaling, which can affect cell proliferation and differentiation. This compound has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has several advantages for lab experiments. The compound has a high affinity for certain receptors, making it a useful tool for studying these receptors. This compound is also fluorescent, making it useful for imaging cells and tissues. However, this compound has some limitations. The compound is relatively unstable and may degrade over time, which can affect its usefulness in experiments.
Direcciones Futuras
There are several future directions for research on 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride. One potential area of study is the development of new synthetic methods for the compound, which could improve its stability and usefulness in experiments. Another area of study is the investigation of the compound's effects on other physiological processes, such as inflammation and oxidative stress. Additionally, this compound could be studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis typically involves the use of a pentafluorobenzyl amine and a spirocyclic diketone, which react to form the spirocyclic compound. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has been studied for its potential applications in scientific research. The compound has been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying these receptors. This compound has also been used as a fluorescent probe for imaging cells and tissues.
Propiedades
IUPAC Name |
7-[(2,3,4,5,6-pentafluorophenyl)methyl]-2,7-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F5N2/c16-10-9(11(17)13(19)14(20)12(10)18)6-22-5-1-2-15(8-22)3-4-21-7-15/h21H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURKBMGWFGKUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)CC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5297782.png)


![3-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5297821.png)
![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5297829.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5297830.png)
![5-fluoro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B5297836.png)
![ethyl 5-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5297838.png)
![4-chloro-N-(2-(2-methyl-2H-chromen-3-yl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297842.png)



![(1H-imidazol-2-ylmethyl)methyl[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B5297879.png)